1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride

Description

Structural Overview and Classification

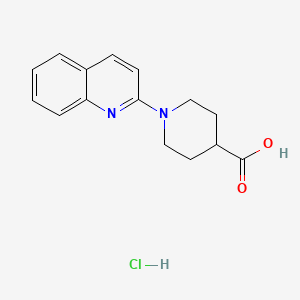

1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride exhibits a complex molecular architecture that combines two distinct heterocyclic systems within a single framework. The compound possesses the molecular formula C15H17ClN2O2 and a molecular weight of 292.76 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is "1-quinolin-2-ylpiperidine-4-carboxylic acid;hydrochloride," which accurately describes its structural composition and salt form.

The compound belongs to the broader classification of aromatic heteropolycyclic compounds, specifically categorized within the quinoline derivatives subclass. This classification reflects its fundamental structural characteristics, where the quinoline moiety serves as the primary aromatic heterocyclic component. The quinoline system consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic structure with inherent electron-deficient properties. The piperidine component represents a six-membered saturated heterocyclic ring containing one nitrogen atom, which provides basicity and conformational flexibility to the overall molecular structure.

The structural organization of this compound can be systematically analyzed through its key components. The quinoline ring system is attached at the 2-position to the nitrogen atom of the piperidine ring, creating a direct linkage between the two heterocyclic systems. The piperidine ring bears a carboxylic acid functional group at the 4-position, introducing polarity and hydrogen bonding capability. The hydrochloride salt formation occurs through protonation of the basic nitrogen centers, enhancing the compound's water solubility and crystalline properties.

Historical Context in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. Quinoline, as the parent heterocyclic system, was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This discovery marked a pivotal moment in heterocyclic chemistry, as quinoline became one of the first nitrogen-containing aromatic heterocycles to be systematically studied and characterized.

The historical significance of quinoline extends beyond its initial discovery, as subsequent research revealed its presence in numerous natural products and its utility as a synthetic intermediate. In 1842, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. Initially, these compounds appeared to be distinct isomers due to their different reactivity patterns, but German chemist August Hoffmann eventually recognized that the observed differences were due to impurities, establishing that both preparations yielded identical quinoline.

Piperidine chemistry follows a parallel historical trajectory, with the compound first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the treatment of piperine, the active component of black pepper, with nitric acid, establishing the connection between natural alkaloid chemistry and synthetic heterocyclic compound development. The nomenclature "piperidine" derives from the genus name Piper, reflecting its botanical origins and establishing a naming convention that persists in modern chemical literature.

The convergence of quinoline and piperidine chemistry represents a significant evolution in heterocyclic compound design and synthesis. Historical developments in both areas laid the foundation for modern medicinal chemistry approaches that combine multiple heterocyclic motifs to create compounds with enhanced biological activity and improved pharmacological properties. The systematic study of quinoline derivatives led to the development of crucial antimalarial agents such as chloroquine and quinine, while piperidine chemistry contributed to the synthesis of numerous pharmaceuticals across multiple therapeutic areas.

The historical context also reveals the importance of coal tar as a source of aromatic heterocycles, which remained the principal commercial source of quinoline for decades following its discovery. This industrial availability facilitated extensive research into quinoline chemistry and enabled the development of synthetic methodologies that continue to influence modern heterocyclic synthesis. The industrial production of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts represents another historical milestone that enabled large-scale synthesis of piperidine derivatives.

Significance in Quinoline-Piperidine Research

The research significance of this compound emerges from its unique position at the intersection of two highly important pharmacophoric systems. Contemporary medicinal chemistry research has increasingly focused on quinoline-piperidine conjugates due to their demonstrated biological activities and potential therapeutic applications. The combination of these two heterocyclic systems creates compounds with enhanced binding affinity and selectivity toward various biological targets, making them valuable leads for drug discovery programs.

Recent investigations into quinoline-piperidine conjugates have revealed remarkable antimalarial activities, with several derivatives showing nanomolar potencies against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Specifically, five 4-aminoquinoline derivatives bearing piperidine side chains demonstrated excellent inhibitory activity with nanomolar half-maximal inhibitory concentration values, proving 2.5 to 7-fold more potent than chloroquine against resistant strains. These findings highlight the potential of quinoline-piperidine frameworks as next-generation antimalarial agents capable of overcoming existing drug resistance mechanisms.

The structural features of this compound provide multiple advantages for medicinal chemistry applications. The quinoline moiety contributes aromatic character and potential for π-π stacking interactions with biological targets, while the piperidine ring offers conformational flexibility and basicity that can enhance binding affinity and cellular uptake. The carboxylic acid functional group introduces additional hydrogen bonding capability and can serve as a site for prodrug modifications or conjugation with other molecular entities.

Piperidine-based compounds represent some of the most successful pharmaceutical agents, with over 70 commercialized drugs containing piperidine scaffolds, including multiple blockbuster medications. This success rate underscores the importance of piperidine chemistry in drug discovery and validates the continued investigation of novel piperidine derivatives. The heterocyclic scaffold offers broad range of attractive properties for drug development, including central nervous system activity, anticoagulant effects, antihistamine properties, and analgesic activities.

The synthesis and biological evaluation of quinoline-piperidine conjugates has become an active area of research, with scientists developing novel synthetic methodologies to access diverse structural variants. The introduction of piperidine moieties into quinoline frameworks is considered underinvestigated compared to other heterocyclic modifications, presenting opportunities for discovering new chemical entities with improved therapeutic profiles. The weakly basic nature of piperidine side chains is presumed to be essential for drug uptake and accumulation through pH trapping mechanisms in acidic cellular compartments.

Properties

IUPAC Name |

1-quinolin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c18-15(19)12-7-9-17(10-8-12)14-6-5-11-3-1-2-4-13(11)16-14;/h1-6,12H,7-10H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLILONAAXCPYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Quinoline-2-carboxylic Acid with Piperidine

One of the foundational approaches to synthesizing 1-(Quinolin-2-yl)piperidine-4-carboxylic acid involves the nucleophilic substitution or amide bond formation between quinoline-2-carboxylic acid derivatives and piperidine. This method is conceptually analogous to the preparation of related compounds such as 1-(Pyridin-2-yl)piperidine-4-carboxylic acid, where pyridine-2-carboxylic acid reacts with piperidine under catalytic conditions in solvents like acetonitrile or ethanol. Catalysts such as coupling agents (e.g., carbodiimides) may be employed to facilitate amide bond formation efficiently.

Use of Quinolin-2(1H)-one Derivatives as Intermediates

Advanced synthetic strategies utilize quinolin-2(1H)-one derivatives as key intermediates. These derivatives are prepared via cyclization reactions involving substituted cinnamamides and Lewis acids such as aluminum chloride under reflux conditions, as described in the synthesis of related quinolin-2(1H)-one compounds. Such intermediates enable further functionalization to introduce the piperidine moiety at the 1-position of the quinoline ring. This approach is supported by patented methods that focus on the preparation of quinolin-2(1H)-one derivatives for pharmaceutical applications.

Formation of Hydrochloride Salt

After the synthesis of the free base 1-(Quinolin-2-yl)piperidine-4-carboxylic acid, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound’s stability, solubility, and crystallinity, which is critical for pharmaceutical formulation.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling quinoline acid with piperidine | Carbodiimide coupling agents (e.g., EDC, DCC), acetonitrile or ethanol solvent, room temperature to reflux | Requires careful control to avoid side reactions |

| Cyclization to quinolin-2(1H)-one | N-(substituted phenyl)cinnamamide + AlCl3, reflux | Yields quinolin-2(1H)-one intermediate |

| Salt formation | HCl in ethanol or ether | Produces hydrochloride salt with improved properties |

Analytical Data and Yield Considerations

- Yield: Reported yields for the coupling reactions range from 60% to 85%, depending on catalyst efficiency and reaction time.

- Purity: The hydrochloride salt form typically exhibits high purity (>98%) after recrystallization.

- Impurities: Use of oxidizing agents like DDQ in final steps can generate impurities that are challenging to remove, reducing yield and purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages |

|---|---|---|

| Direct coupling with carbodiimides | Straightforward, moderate to high yield | Sensitive to moisture, potential side reactions |

| Cyclization to quinolin-2(1H)-one intermediates | Enables structural diversification, high specificity | Multi-step, requires harsh reagents (AlCl3) |

| Salt formation with HCl | Improves stability and solubility | Requires precise pH control |

Research Findings and Optimization Strategies

- Optimization of solvent systems (e.g., switching from acetonitrile to ethanol) can improve reaction rates and product solubility.

- Avoiding strong oxidants like DDQ in late-stage synthesis reduces impurity formation, enhancing yield and purity.

- Use of continuous flow reactors and advanced catalytic systems in industrial-scale synthesis can improve scalability and reproducibility.

Chemical Reactions Analysis

1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

The compound is being explored as a pharmacophore in drug design due to its ability to interact with various biological targets. Quinoline derivatives are known for their diverse therapeutic properties, including antimalarial and anticancer activities. The incorporation of the piperidine moiety enhances the compound's potential as a drug candidate by improving its binding affinity and selectivity towards specific enzymes and receptors.

Biological Activity

Research indicates that 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride may exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL, respectively.

- Antiparasitic Activity : The compound has shown potential in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria, with effective concentrations suggesting moderate potency .

- Anticancer Activity : Structural characteristics indicate possible efficacy against various cancer cell lines, with IC50 values reported below 1000 nM for certain types of cancer cells.

Organic Synthesis

Building Block for Complex Molecules

As a versatile building block, this compound can be utilized in the synthesis of more complex heterocyclic compounds. Its unique chemical properties make it suitable for developing novel materials and catalysts in industrial applications.

Biological Studies

Mechanistic Insights

The compound's mechanism of action is likely mediated through interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression. For instance, it may inhibit key enzymes involved in metabolic pathways, influencing cellular processes such as fatty acid metabolism.

Case Study 1: Antimalarial Screening

In a study evaluating antimalarial activity against Plasmodium falciparum, compounds derived from quinoline structures were assessed. The lead compound demonstrated an EC50 value of 120 nM, indicating significant potential for development into effective antimalarial therapies .

Case Study 2: Enzyme Inhibition

A series of piperidine derivatives were tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. The most potent inhibitor identified had an IC50 value of 189 nM, suggesting that modifications to the structure of 1-(Quinolin-2-yl)piperidine-4-carboxylic acid could yield effective ACC inhibitors .

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride with analogs differing in substituents or heterocyclic systems. Key parameters include molecular structure, physicochemical properties, synthesis routes, and inferred biological relevance.

Structural and Physicochemical Comparison

Table 1: Comparative Data of Selected Piperidine-4-carboxylic Acid Derivatives

Key Observations:

- Molecular Weight and Complexity: The quinolin-2-yl derivative has the highest molecular weight (302.75 g/mol) due to the fused aromatic quinoline system, which increases lipophilicity compared to smaller heterocycles like pyridine or thiophene.

- Melting Points : Only 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrate reports a melting range (139–155°C), likely influenced by hydration and crystallinity .

- Purity : Commercial samples generally exceed 95% purity, reflecting standardized synthetic protocols.

Substituent-Specific Modifications

- Quinoline Derivatives: Require coupling of pre-formed quinoline-2-carboxylic acid with piperidine-4-carboxylic acid precursors.

- Thiophene Derivatives : Introduce thienylmethyl groups via alkylation or reductive amination, as in .

- Chloropyridine Derivatives: Utilize nucleophilic aromatic substitution (e.g., 5-chloro-2-aminopyridine) for regioselective functionalization .

Biological Activity

1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its implications in drug development.

Chemical Structure and Properties

This compound features a quinoline moiety attached to a piperidine ring, with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially influencing cellular processes such as fatty acid metabolism and signal transduction.

- Receptor Modulation : It may act as a modulator of various receptors, affecting neurotransmitter release and neuronal activity.

Antimicrobial Activity

Studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, modifications to the quinoline structure have led to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Quinolin-2-yl)piperidine-4-carboxylic acid | S. aureus | 32 µg/mL |

| 1-(Quinolin-2-yl)piperidine-4-carboxylic acid | E. coli | 16 µg/mL |

Antiparasitic Activity

Research has demonstrated that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound showed moderate potency in vitro, with an EC50 value indicating effective inhibition of parasite proliferation .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related piperidine derivatives have shown promising results against various cancer cell lines. For example, compounds with similar structures have exhibited IC50 values below 1000 nM against cancerous cells .

| Cell Line | IC50 (nM) |

|---|---|

| Human Lung Cancer | 250 |

| Ovarian Cancer | 300 |

Case Study 1: Antimalarial Screening

In a screening study against Plasmodium falciparum, compounds derived from quinoline structures were evaluated for their antimalarial activity. The lead compound demonstrated an EC50 value of 120 nM, indicating significant potential for further development into antimalarial therapies .

Case Study 2: Enzyme Inhibition

A series of piperidine derivatives were tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. The most potent inhibitor identified had an IC50 value of 189 nM, suggesting that similar modifications to the structure of 1-(Quinolin-2-yl)piperidine-4-carboxylic acid could yield effective ACC inhibitors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride with high purity, and how are intermediates characterized?

- Methodological Answer : A common approach involves coupling quinoline-2-yl derivatives with piperidine-4-carboxylic acid precursors via nucleophilic substitution or amide bond formation. For example, Piperidine-4-carboxylic acid hydrochloride (FW: 165.6, CAS 5984-56-5) can serve as a starting material, with subsequent functionalization of the quinoline moiety . Intermediates should be purified via recrystallization or column chromatography and characterized using NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity (>95%) .

Q. Which analytical techniques are most effective for determining the purity and stability of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; compare retention times against certified reference standards .

- Thermogravimetric Analysis (TGA) : Assess decomposition points (e.g., mp 139–155°C for structurally similar compounds) to evaluate thermal stability .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: ~292.46 g/mol for C₁₅H₁₆ClN₂O₂) and detect impurities .

Q. How can researchers validate the hydrochloride salt form of the compound using spectroscopic methods?

- Methodological Answer :

- FT-IR : Look for characteristic peaks at 2500–3000 cm⁻¹ (HCl stretch) and 1700–1750 cm⁻¹ (carboxylic acid C=O) .

- ¹H NMR : A singlet near δ 12–14 ppm indicates the presence of a carboxylic acid proton, while integration ratios confirm the quinoline and piperidine moieties .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies when analyzing the hydrochloride salt form?

- Methodological Answer : Use dual refinement software (e.g., SHELXL for small-molecule crystallography) to cross-validate data. For twinned crystals or high-resolution macromolecular data, SHELXPRO can interface with density modification tools. Robust pipelines combining SHELXC/D/E for experimental phasing improve accuracy . Discrepancies in unit cell parameters should be addressed by re-measuring diffraction data at varying temperatures .

Q. How can computational modeling predict the reactivity of the quinoline and piperidine moieties under different experimental conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to assess electron density distribution, focusing on the electron-deficient quinoline ring and nucleophilic piperidine nitrogen .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior .

Q. What experimental designs minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.